molecular formula C18H18N2O3 B8576269 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one

2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one

Cat. No. B8576269
M. Wt: 310.3 g/mol
InChI Key: LHJVBEUXMZXQJB-UHFFFAOYSA-N
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Patent
US07320992B2

Procedure details

To a solution of methyl 2-bromomethyl-6-nitro-benzoate (0.73 mmol, 1 eq.) and t-BuOH (3 mL) in a sealed reaction vial was added 4-t-butylaniline (0.73 mmol, 1 eq) and DIEA (0.38 mL, 3 eq). The reaction was stirred at RT for 30 min then heated at 170° C. for 10 min in a microwave. A yellow solid was filtered and washed with t-BuOH and H2O then dried under high-vacuum to afford 2-(4-tert-butyl-phenyl)-7-nitro-2,3-dihydro-isoindol-1-one. MS m/e 311 (M+H)+.
Quantity
0.73 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.73 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:4]=1[C:5]([O:7]C)=O.[C:16]([C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1)([CH3:19])([CH3:18])[CH3:17].CCN(C(C)C)C(C)C>CC(O)(C)C>[C:16]([C:20]1[CH:21]=[CH:22][C:23]([N:24]2[CH2:2][C:3]3[C:4](=[C:9]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:11][CH:12]=3)[C:5]2=[O:7])=[CH:25][CH:26]=1)([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
0.73 mmol
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
0.73 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Name
Quantity
0.38 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 170° C. for 10 min in a microwave
Duration
10 min
FILTRATION
Type
FILTRATION
Details
A yellow solid was filtered
WASH
Type
WASH
Details
washed with t-BuOH and H2O
CUSTOM
Type
CUSTOM
Details
then dried under high-vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)N1C(C2=C(C=CC=C2C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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